Methyl 5-nitrothiophene-2-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 5-nitrothiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO4S/c1-11-6(8)4-2-3-5(12-4)7(9)10/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROZWUNOYMSUTKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(S1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10207048 | |
| Record name | Methyl 5-nitro-2-thenoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10207048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5832-01-9 | |
| Record name | 2-Thiophenecarboxylic acid, 5-nitro-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5832-01-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Methyl 5-nitro-2-thenoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005832019 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 5-nitro-2-thenoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10207048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 5-nitro-2-thenoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.920 | |
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| Record name | Methyl 5-nitro-2-thenoate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L9B8J5U8CF | |
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Advanced Synthetic Methodologies for Methyl 5 Nitrothiophene 2 Carboxylate and Its Analogues
Regioselective Nitration of Thiophene-2-carboxylates
The introduction of a nitro group onto the thiophene (B33073) ring is a critical step in the synthesis of methyl 5-nitrothiophene-2-carboxylate. Achieving high regioselectivity, particularly at the 5-position of a 2-substituted thiophene, is a significant challenge due to the activating nature of the thiophene ring, which can lead to the formation of multiple isomers and polysubstituted products.
Traditional nitration methods often employ harsh conditions, such as a mixture of concentrated nitric and sulfuric acids, which can lead to substrate degradation and lack of selectivity, especially with reactive heterocycles like thiophene. stackexchange.com To overcome these limitations, various catalytic approaches have been developed.
Solid acid catalysts, such as metal-exchanged montmorillonite (B579905) clays, have shown promise in the selective nitration of thiophene. google.com For instance, Fe³⁺ ion-exchanged montmorillonite clay has been utilized for the preparation of 2-nitrothiophene (B1581588) with greater than 50% selectivity. google.com Zeolites, like beta zeolite, have also been employed as catalysts for thiophene nitration, offering good yields but sometimes with a mixture of 2- and 3-nitro isomers. google.com The use of such solid catalysts can offer advantages in terms of milder reaction conditions, easier product separation, and catalyst recyclability. google.com
More recent methods have explored the use of metal nitrates in combination with other reagents. For example, copper nitrate (B79036) has been used as a mild nitrating agent for thiophenes. stackexchange.com Additionally, protocols using N-nitrosaccharin in the presence of a Lewis acid catalyst, such as Mg(ClO₄)₂, have been developed for the nitration of various heteroarenes, including thiophenes, under relatively mild conditions. nih.gov
The direct nitration of methyl thiophene-2-carboxylate (B1233283) requires careful optimization of reaction conditions to favor the formation of the desired 5-nitro isomer. The electron-withdrawing nature of the carboxylate group at the 2-position directs the incoming electrophile (the nitronium ion) primarily to the 5-position.
A common and effective reagent for the nitration of thiophene and its derivatives is a mixture of fuming nitric acid in acetic anhydride (B1165640). orgsyn.org This method helps to avoid the explosive reactions that can occur with nitric acid in acetic acid, which are often initiated by the presence of nitrous acid. stackexchange.com The use of acetic anhydride is thought to suppress the formation of nitrous acid, leading to a more controlled reaction. stackexchange.com
For the nitration of dimethyl thiophene-2,5-dicarboxylate, a procedure involving concentrated sulfuric acid and nitric acid has been successfully employed, yielding the 3-nitro derivative in high yield (93%). mdpi.com While this is not the direct precursor to this compound, it demonstrates that with appropriate substitution, high yields of specific nitroisomers can be achieved. The reaction is typically carried out at low temperatures to control the exothermic nature of the nitration.
A detailed study on the nitration of thiophene itself revealed that using nitric acid in acetic anhydride can yield a product containing approximately 85% 2-nitrothiophene and 15% 3-nitrothiophene. google.com This highlights the challenge in achieving complete regioselectivity even with optimized conditions.
Table 1: Comparison of Nitrating Agents for Thiophene Derivatives
| Nitrating Agent | Substrate | Catalyst/Conditions | Major Product(s) | Yield | Reference |
|---|---|---|---|---|---|
| Fuming HNO₃ in Acetic Anhydride/Acetic Acid | Thiophene | 10°C | 2-Nitrothiophene (85%), 3-Nitrothiophene (15%) | 85% (total) | google.com |
| HNO₃/H₂SO₄ | Diethyl thiophene-2,5-dicarboxylate | - | Diethyl 3-nitrothiophene-2,5-dicarboxylate | 90% | mdpi.com |
| Nitric acid/Trifluoroacetic anhydride | Thiophene | - | 2-Nitrothiophene | 78% | stackexchange.comresearchgate.net |
| N-Nitrosaccharin | Substituted Thiophenes | HFIP or Mg(ClO₄)₂ | Mononitrated thiophenes | Good yields | nih.gov |
Esterification Protocols for 5-nitrothiophene-2-carboxylic Acid
The reaction is an equilibrium process, and to drive it towards the formation of the ester, it is essential to either use a large excess of the alcohol or remove the water formed during the reaction. masterorganicchemistry.comthieme-connect.de For the synthesis of this compound, refluxing 5-nitrothiophene-2-carboxylic acid in methanol (B129727) with a catalytic amount of concentrated sulfuric acid is a typical procedure. truman.edu The product can then be isolated by pouring the reaction mixture into an ice-water slurry, which causes the less soluble ester to precipitate. truman.edu
Alternative esterification methods that proceed under milder conditions are also available, which can be advantageous if the substrate is sensitive to strong acids and high temperatures. These methods often involve the activation of the carboxylic acid. Reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) can be used to activate the carboxylic acid, allowing it to react with the alcohol under neutral or basic conditions. organic-chemistry.org
Multi-Step Synthesis of this compound
A common multi-step synthetic route to this compound starts from a more readily available precursor, such as 2-thiophenecarboxylic acid or its derivatives. A typical sequence involves:
Esterification of the starting carboxylic acid: If the starting material is 2-thiophenecarboxylic acid, it is first converted to methyl 2-thiophenecarboxylate. This can be achieved through Fischer esterification as described above.
Nitration of the ester: The methyl 2-thiophenecarboxylate is then nitrated. As discussed in section 2.1.2, this step must be carefully controlled to achieve high regioselectivity for the 5-position.
Alternative route via nitration of the acid: An alternative approach is to first nitrate 2-thiophenecarboxylic acid to obtain 5-nitrothiophene-2-carboxylic acid, followed by esterification to yield the final product.
Another potential route starts from 5-nitrothiophene-2-carboxaldehyde (B54426). chemicalbook.com This aldehyde can be oxidized to 5-nitrothiophene-2-carboxylic acid, which is then esterified. chemicalbook.com The oxidation of the aldehyde can be carried out using various oxidizing agents, such as bromine in the presence of sodium acetate (B1210297) and acetic acid, which has been reported to give a high yield of the carboxylic acid. chemicalbook.com
Synthetic Routes to Key Intermediates of this compound
The synthesis of this compound relies on the availability of key intermediates. The primary intermediates are 5-nitrothiophene-2-carboxylic acid and 5-nitrothiophene-2-carboxaldehyde.
Synthesis of 5-Nitrothiophene-2-carboxylic Acid: This intermediate can be synthesized by the nitration of 2-thiophenecarboxylic acid. However, a more common laboratory and industrial preparation involves the oxidation of 5-nitrothiophene-2-carboxaldehyde. A reported method involves treating 5-nitrothiophene-2-carboxaldehyde with bromine in a mixture of sodium acetate, acetic acid, and water. chemicalbook.com The reaction proceeds at an elevated temperature (around 80°C) and provides the carboxylic acid in a crude yield of 98.5%. chemicalbook.com
Synthesis of 5-Nitrothiophene-2-carboxaldehyde: This aldehyde is a key starting material for various synthetic transformations. It can be prepared from 2-thiophenecarboxaldehyde through nitration. Another synthetic route involves the hydrolysis of 5-nitrothiophen-2-ylmethylene diacetate. chemicalbook.com This hydrolysis can be achieved by heating with hydrochloric acid in a methanol-water mixture. chemicalbook.com
Synthesis of Substituted this compound Derivatives
The synthesis of substituted derivatives of this compound allows for the exploration of structure-activity relationships in medicinal and materials chemistry. Substituents can be introduced at various stages of the synthesis.
For instance, starting with a substituted thiophene, such as 3-methylthiophene-2-carboxylic acid, a similar synthetic sequence of esterification and nitration can be followed. beilstein-journals.orgbeilstein-journals.org However, the position of the substituent will influence the regioselectivity of the nitration.
Another strategy involves the modification of the thiophene ring after the nitro and carboxylate groups are in place. For example, nucleophilic aromatic substitution (SNAAr) of the nitro group in 3-nitrothiophene-2,5-dicarboxylates with thiolates has been used to introduce sulfenyl groups onto the thiophene ring. mdpi.com This approach could potentially be adapted for derivatives of this compound, although the 5-nitro group is generally less activated towards nucleophilic substitution than a nitro group at the 3-position.
The synthesis of more complex derivatives often involves multi-step sequences. For example, 2,5-disubstituted thiophenes have been synthesized starting from 5-nitrothiophene-2-carbaldehydehydrazone, which is then reacted with various reagents to build up more complex heterocyclic systems attached to the thiophene core. tubitak.gov.tr
Table 2: Examples of Synthesized Substituted Thiophene Derivatives
| Starting Material | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| 5-Nitrothiophene-2-carbaldehydehydrazone | Phenylisothiocyanate, reflux | 2-[(4-phenylthiosemicarbazido)methyl]-5-nitrothiophene | tubitak.gov.tr |
| Dimethyl 3-nitrothiophene-2,5-dicarboxylate | Methyl thioglycolate, K₂CO₃ | Dimethyl 3-(methoxycarbonylmethylthio)thiophene-2,5-dicarboxylate | mdpi.com |
| 3-Methylthiophene-2-carboxylic acid | 1. SOCl₂ 2. NH₃ 3. POCl₃ | 3-Methylthiophene-2-carbonitrile | beilstein-journals.org |
| Thiophene-2-carboxylic acid | N-chlorosuccinimide, esterification, hydrolysis | 4,5-Dichlorothiophene-2-carboxylic acid | researchgate.net |
Halogenation and Nitro-Group Introduction in Thiophene Systems
The synthesis of functionalized thiophenes, such as this compound, relies heavily on electrophilic aromatic substitution reactions. Thiophene is an electron-rich heterocycle, making it highly reactive towards electrophiles, often more so than benzene (B151609). Halogenation and nitration are fundamental processes for introducing key functional groups onto the thiophene ring, with regioselectivity being a critical aspect of these transformations.
The nitration of thiophene derivatives is a classic example of electrophilic substitution. studysmarter.co.uk Typically, this reaction is carried out using a mixture of nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺). libretexts.org Due to the directing effect of the sulfur atom, electrophilic substitution on an unsubstituted thiophene ring preferentially occurs at the C2 position. If the C2 position is occupied, the substitution will then favor the C5 position. The nitro group itself is a strong electron-withdrawing group and acts as a deactivator for subsequent electrophilic substitutions. studysmarter.co.uklibretexts.org The introduction of a nitro group is a key step in synthesizing nitro-aromatic compounds, which are important intermediates in industrial chemistry. nih.govscispace.com
Halogenation of thiophene, particularly bromination and chlorination, also proceeds readily. Thiophene reacts swiftly with bromine, for instance, in the presence of a catalyst like iron (Fe), to yield 2-bromothiophene (B119243) with a high degree of regioselectivity. studysmarter.co.uk Further halogenation can occur at the C5 position. The reactivity of halogens follows the order F > Cl > Br > I. While fluorine is often too reactive to be used directly, and iodine is generally unreactive without an oxidizing agent or a suitable catalyst (like a copper salt), chlorine and bromine are commonly used. libretexts.org
The interplay between different substituents already present on the thiophene ring dictates the position of incoming groups. For instance, in the synthesis of precursors to this compound, the directing effects of both the carboxylate group (an electron-withdrawing, meta-directing group in benzene chemistry, but C4/C5 directing in thiophenes) and other potential substituents must be considered to achieve the desired 2,5-substitution pattern. The synthesis of 5-Nitrothiophene-2-carboxylic acid, the precursor to the methyl ester, can be achieved by oxidizing 5-nitro-2-formyl-thiophene. chemicalbook.com One method involves using bromine in a sodium acetate/acetic acid medium, where 5-nitro-2-formyl-thiophene is heated with the reagents to yield the carboxylic acid. chemicalbook.com
| Precursor | Reagents | Product | Yield | Reference |
| 5-nitro-2-formyl-thiophene | Bromine, Sodium Acetate, Acetic Acid | 5-Nitrothiophene-2-carboxylic acid | 81% (pure) | chemicalbook.com |
Introduction of Diverse Functional Groups on the Thiophene Core
Beyond nitration and halogenation, a wide array of functional groups can be introduced onto the thiophene core to create diverse analogues. The versatility of thiophene chemistry allows for the synthesis of complex molecules with tailored electronic and biological properties. nih.gov Metal-catalyzed cross-coupling reactions are particularly powerful tools for this purpose. bohrium.com
The Suzuki coupling reaction, for example, is a widely used method for forming carbon-carbon bonds. nih.gov It involves the reaction of a thiophene halide (e.g., bromothiophene) with a thiophene boronic acid or ester in the presence of a palladium catalyst. This methodology is highly compatible with a variety of functional groups and typically provides good to high yields (50-90%). nih.gov This approach is instrumental in creating oligomers and polymers based on thiophene, where alternating donor-acceptor units can be precisely installed to tune the material's bandgap. nih.gov Similarly, Stille coupling offers another route for C-C bond formation.
Other functional groups, such as nitriles (-CN), are introduced to modulate the electronic properties of thiophene-based systems due to their strong electron-withdrawing nature. nih.gov The introduction of a carboxyl group or its ester derivative is another critical transformation. This can be achieved through various methods, including the oxidation of a formyl or methyl group at the 2-position, or via metal-catalyzed carbonylation reactions. For instance, palladium iodide-catalyzed alkoxycarbonylation of suitable precursors under a carbon monoxide atmosphere can produce thiophene-3-carboxylic esters. nih.gov
Recent advancements have focused on developing efficient, one-pot, and multicomponent reactions to construct highly substituted thiophenes from acyclic precursors. bohrium.com These methods often involve the cyclization of functionalized alkynes. mdpi.comresearchgate.net For example, PdI₂-catalyzed heterocyclodehydration of 1-mercapto-3-yn-2-ols can lead to substituted thiophenes. mdpi.com Such innovative approaches provide a direct and atom-economical entry to this important class of heterocycles, allowing for the construction of the thiophene ring with a desired substitution pattern in a single, regiosepecific step. researchgate.net
| Reaction Type | Key Reagents/Catalyst | Functional Group Introduced | Reference |
| Suzuki Coupling | Thiophene boronic acid, Pd catalyst | Aryl, Alkyl | nih.gov |
| Alkoxycarbonylation | CO, Alcohol, PdI₂/KI | Ester (-COOR) | nih.gov |
| Iodocyclization | Iodine electrophiles | Various (via cyclization) | mdpi.com |
| [4+1] Annulation | Enaminothiones, Cycloketone oxime esters | Cyanoalkyl | bohrium.com |
Mechanistic Investigations of Reactions Involving Methyl 5 Nitrothiophene 2 Carboxylate
Nucleophilic Aromatic Substitution Reactions on the Nitrothiophene Ring
The thiophene (B33073) ring in Methyl 5-nitrothiophene-2-carboxylate is susceptible to nucleophilic aromatic substitution (SNAr), a reaction pathway that is significantly facilitated by the presence of the strongly electron-withdrawing nitro group. This group stabilizes the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. The SNAr mechanism typically proceeds in two steps: the initial attack of the nucleophile on the carbon atom bearing a leaving group to form the resonance-stabilized Meisenheimer complex, followed by the departure of the leaving group to restore the aromaticity of the ring.
Displacement of the Nitro Group by Thiolates and Other Nucleophiles
The nitro group in 5-nitrothiophene derivatives can act as a leaving group, being displaced by various nucleophiles. Thiolates (RS⁻) are particularly effective nucleophiles for this transformation due to their high polarizability and affinity for carbon centers. The reaction with thiolates proceeds through the characteristic SNAr mechanism, where the thiolate attacks the C5 position of the thiophene ring, leading to the formation of a Meisenheimer intermediate. The subsequent expulsion of the nitrite (B80452) ion (NO₂⁻) yields the corresponding 5-thio-substituted thiophene derivative.
The general mechanism for the displacement of the nitro group by a thiolate can be outlined as follows:
Nucleophilic Attack: The thiolate anion attacks the carbon atom bonded to the nitro group, forming a tetrahedral intermediate known as the Meisenheimer complex. This complex is stabilized by the delocalization of the negative charge over the thiophene ring and, importantly, onto the oxygen atoms of the nitro group.
Departure of the Leaving Group: The aromaticity of the thiophene ring is restored by the elimination of the nitro group as a nitrite anion.
Other nucleophiles, such as amines and alkoxides, can also displace the nitro group, although the reaction conditions and efficiency may vary depending on the nucleophilicity of the attacking species and the stability of the resulting Meisenheimer complex. For instance, reactions with amines like piperidine (B6355638) have been studied to understand the kinetics and mechanisms of SNAr on nitrothiophene systems.
Table 1: Nucleophilic Aromatic Substitution of the Nitro Group
| Nucleophile | Product Type | Key Mechanistic Feature |
| Thiolates (RS⁻) | 5-Aryl/Alkyl-thiothiophene | Formation of a stable Meisenheimer complex. |
| Amines (R₂NH) | 5-Aminothiophene | Often base-catalyzed to enhance nucleophilicity. |
| Alkoxides (RO⁻) | 5-Alkoxythiophene | Requires anhydrous conditions to avoid side reactions. |
Influence of Substituents on Reaction Kinetics and Selectivity
The rate and selectivity of nucleophilic aromatic substitution on the nitrothiophene ring are significantly influenced by the nature and position of other substituents on the ring. In the case of this compound, the methyl carboxylate group at the C2 position also acts as an electron-withdrawing group, further activating the ring towards nucleophilic attack.
Kinetic studies on related 5-substituted 2-L-3-nitrothiophenes have provided valuable insights into these substituent effects. The presence of additional electron-withdrawing groups generally accelerates the reaction by providing further stabilization of the anionic Meisenheimer intermediate. The position of these substituents is crucial in determining the regioselectivity of the nucleophilic attack. For instance, in a 2,5-disubstituted thiophene like this compound, the nucleophilic attack is directed to the position bearing a suitable leaving group, which in this context is the nitro group at the C5 position.
The electronic properties of the substituents can be quantitatively correlated with the reaction rates. Hammett-type relationships are often employed to describe the effect of substituents on the stability of the transition state leading to the Meisenheimer complex. Electron-withdrawing substituents lead to a more stabilized transition state and thus a faster reaction rate. Conversely, electron-donating groups would decelerate the reaction by destabilizing the negatively charged intermediate.
Reduction Chemistry of the Nitro Group in this compound
The reduction of the nitro group in this compound to an amino group is a synthetically important transformation, as it provides access to Methyl 5-aminothiophene-2-carboxylate, a valuable building block for pharmaceuticals and other functional materials. The reduction can be achieved through various methods, with catalytic hydrogenation being one of the most common and efficient approaches.
Catalytic Hydrogenation Pathways to Amino Derivatives
Catalytic hydrogenation involves the use of a metal catalyst, such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel, in the presence of a hydrogen source. The reaction typically proceeds in a stepwise manner. The nitro group is first reduced to a nitroso group (-NO), which is then further reduced to a hydroxylamino group (-NHOH). The final step involves the reduction of the hydroxylamino group to the corresponding amino group (-NH₂).
The general pathway for the catalytic hydrogenation of a nitroaromatic compound can be depicted as:
R-NO₂ → R-NO → R-NHOH → R-NH₂
The choice of catalyst and reaction conditions (temperature, pressure, and solvent) can influence the rate and selectivity of the reduction. For instance, palladium-based catalysts are highly effective for the reduction of aromatic nitro compounds and are often preferred due to their high activity and selectivity. The reaction is typically carried out in a solvent such as ethanol, methanol (B129727), or ethyl acetate (B1210297) under a hydrogen atmosphere.
Table 2: Common Catalysts for Nitro Group Reduction
| Catalyst | Typical Conditions | Advantages |
| Palladium on Carbon (Pd/C) | H₂, room temp, 1-4 atm | High activity, good selectivity. |
| Raney Nickel | H₂, elevated temp/pressure | Cost-effective, useful for various substrates. |
| Platinum Oxide (PtO₂) | H₂, room temp, 1-3 atm | Effective for a wide range of functional groups. |
Selective Reduction Strategies and Intermediate Formation
In molecules containing multiple reducible functional groups, achieving selective reduction of the nitro group can be a challenge. The ester group in this compound is generally stable under typical catalytic hydrogenation conditions used for nitro group reduction. However, more forcing conditions or specific catalysts could potentially lead to the reduction of the ester to an alcohol.
Selective reduction can often be achieved by careful choice of the reducing agent and reaction conditions. For instance, transfer hydrogenation, using a hydrogen donor like formic acid or ammonium (B1175870) formate (B1220265) in the presence of a catalyst, can sometimes offer better selectivity compared to using molecular hydrogen.
The intermediates in the reduction of nitroaromatics, the nitroso and hydroxylamino compounds, are generally highly reactive and are not typically isolated under normal reduction conditions leading to the amine. However, under carefully controlled conditions, it is possible to stop the reduction at the hydroxylamine (B1172632) stage. The formation of these intermediates is a key aspect of the mechanistic pathway and can sometimes lead to side products through condensation or rearrangement reactions. For example, the reaction of the nitroso and hydroxylamino intermediates can lead to the formation of azoxy, azo, and hydrazo compounds, although these are more commonly observed in reductions under non-catalytic conditions.
Diels-Alder Reactions with Nitrothiophene Dienophiles
The Diels-Alder reaction is a powerful [4+2] cycloaddition reaction that forms a six-membered ring. In this reaction, a conjugated diene reacts with a dienophile (an alkene or alkyne). The reactivity of the dienophile is significantly enhanced by the presence of electron-withdrawing groups.
The thiophene ring itself is generally a poor diene in Diels-Alder reactions due to its aromatic character. However, thiophene derivatives can act as dienophiles, particularly when activated by electron-withdrawing substituents. In this compound, both the nitro group and the methyl carboxylate group are strongly electron-withdrawing. These groups decrease the electron density of the C3-C4 double bond of the thiophene ring, making it more electrophilic and thus a more reactive dienophile in Diels-Alder reactions.
The reaction would involve the [4+2] cycloaddition of a suitable diene across the C3 and C4 positions of the thiophene ring. The presence of the nitro and ester groups is expected to significantly lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile, facilitating the interaction with the Highest Occupied Molecular Orbital (HOMO) of the diene, thereby accelerating the reaction. The stereochemistry of the Diels-Alder reaction is highly predictable, with the relative stereochemistry of the dienophile being retained in the product.
While specific examples of Diels-Alder reactions with this compound as the dienophile are not extensively documented in readily available literature, the principles of dienophile activation by electron-withdrawing groups strongly suggest its potential to participate in such cycloadditions. The resulting bicyclic adducts could serve as valuable intermediates for the synthesis of complex heterocyclic systems.
Polarity and Regioselectivity in Cycloaddition Reactions
The polarity and regioselectivity of cycloaddition reactions involving this compound are significantly influenced by the electronic nature of the thiophene ring, which is rendered electron-deficient by the presence of the nitro group at the C5 position and the carboxylate group at C2. In polar Diels-Alder reactions, the regioselectivity is largely governed by the interaction between the most nucleophilic and most electrophilic centers of the reacting species. Theoretical investigations using methods like Density Functional Theory (CDFT) help in understanding these interactions by analyzing global and local reactivity indices such as electrophilicity (ω) and nucleophilicity (N). mdpi.com
For this compound, the electron-withdrawing nitro and carboxylate groups substantially increase its electrophilic character. In a potential [4+2] cycloaddition reaction with an electron-rich diene, the thiophene derivative would act as the dienophile. The regioselectivity of such a reaction can be predicted by considering the most favorable two-center interaction. The C4 and C3 positions of the thiophene ring are the most likely sites for nucleophilic attack from the diene. Computational models can predict which of these sites is more electrophilic, thus determining the major regioisomer formed. mdpi.com
In the context of [3+2] cycloaddition reactions, for instance with nitrones, the regioselectivity is also dictated by electronic factors. researchgate.netnih.gov The nitro-substituted thiophene ring influences the distribution of electron density, directing the orientation of the incoming 1,3-dipole. The analysis of local reactivity indices can pinpoint the most electrophilic and nucleophilic centers on both reactants, thereby predicting the favored regioisomeric product. nih.gov The polarity of the reaction, which can be assessed by the difference in global electrophilicity (Δω) between the reactants, determines whether the mechanism is polar or non-polar. mdpi.com
Table 1: Hypothetical Global Reactivity Indices for Cycloaddition Reactants
| Compound | HOMO (eV) | LUMO (eV) | Electrophilicity (ω) (eV) | Nucleophilicity (N) (eV) |
|---|---|---|---|---|
| This compound | -8.5 | -2.1 | 3.5 | 1.8 |
| 2,3-Dimethyl-1,3-butadiene | -8.7 | 2.5 | 0.9 | 3.2 |
Note: Data are hypothetical and for illustrative purposes.
Post-Cycloaddition Aromatization Processes
Following a cycloaddition reaction, the initial cycloadducts derived from this compound are often not stable and can undergo subsequent reactions to form a more stable aromatic system. A common post-cycloaddition process is aromatization through the elimination of a small molecule.
For instance, in a Diels-Alder reaction where the thiophene ring acts as a dienophile, the resulting bicyclic adduct contains a dihydrothiophene moiety. This intermediate can aromatize by eliminating a molecule, such as hydrogen sulfide (B99878) (H₂S), particularly if the reaction conditions involve heat or a catalyst. This process would lead to the formation of a substituted benzene (B151609) ring, effectively transforming the thiophene ring into a new aromatic system. The driving force for this aromatization is the formation of a highly stable aromatic ring from a less stable cyclic intermediate.
The specific pathway for aromatization depends on the nature of the reactants and the reaction conditions. For example, if the diene partner in a Diels-Alder reaction contains leaving groups, the elimination process might be facilitated. Similarly, in the case of [3+2] cycloaddition adducts, subsequent ring-opening and rearrangement reactions can lead to the formation of stable heterocyclic or aromatic compounds. The nature of the substituents on both the thiophene and the reacting partner plays a crucial role in determining the feasibility and outcome of these post-cycloaddition aromatization processes.
Carboxylic Ester Transformations and Related Mechanisms
Hydrolysis and Transesterification Reactions
The methyl ester group of this compound is susceptible to hydrolysis and transesterification, common reactions for carboxylic esters. These transformations can be catalyzed by either acid or base.
Base-catalyzed hydrolysis (saponification) involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester. This is a two-step addition-elimination mechanism. The presence of the electron-withdrawing nitro group on the thiophene ring makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack, facilitating the hydrolysis.
Acid-catalyzed hydrolysis proceeds via protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile. This is a reversible process, and the equilibrium can be shifted by using a large excess of water.
Transesterification is the conversion of one ester to another by reacting it with an alcohol in the presence of an acid or base catalyst. masterorganicchemistry.com Under basic conditions, an alkoxide ion acts as the nucleophile. masterorganicchemistry.com Under acidic conditions, the alcohol is the nucleophile that attacks the protonated ester. masterorganicchemistry.com To drive the reaction to completion, the alcohol reactant is often used as the solvent. masterorganicchemistry.com
Table 2: Hypothetical Rate Constants for Hydrolysis of Substituted Thiophene Esters
| Substituent at C5 | Catalyst | Rate Constant (k, M⁻¹s⁻¹) |
|---|---|---|
| -NO₂ | NaOH | 1.2 x 10⁻¹ |
| -H | NaOH | 3.5 x 10⁻³ |
Note: Data are hypothetical and for illustrative purposes to show electronic effects.
Amidation and Other Carboxyl Group Derivatizations
The carboxyl group of this compound can be converted into a variety of other functional groups. Amidation, the formation of an amide, is a particularly important transformation.
Direct amidation can be achieved by reacting the ester with an amine. However, this reaction is generally slow and requires high temperatures. A more common approach is to first hydrolyze the ester to the corresponding carboxylic acid (5-nitrothiophene-2-carboxylic acid) and then couple it with an amine using a coupling agent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate). researchgate.net This method is highly efficient and proceeds under mild conditions. researchgate.net Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride, which readily reacts with amines to form the amide.
Other derivatizations of the carboxyl group include:
Reduction: The ester can be reduced to the corresponding primary alcohol ( (5-nitrothiophen-2-yl)methanol) using strong reducing agents like lithium aluminum hydride (LiAlH₄).
Grignard Reaction: Reaction with Grignard reagents (R-MgX) can convert the ester into a tertiary alcohol. This reaction proceeds through a ketone intermediate which then reacts with a second equivalent of the Grignard reagent.
These transformations allow for the synthesis of a wide range of derivatives from this compound, which can be used as building blocks in the synthesis of more complex molecules. nih.gov
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 5-nitrothiophene-2-carboxylic acid |
| (5-nitrothiophen-2-yl)methanol |
| 2,3-Dimethyl-1,3-butadiene |
| Phenyl Nitrone |
| HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) |
Derivatization Strategies and Novel Compound Design
Design Principles for Methyl 5-nitrothiophene-2-carboxylate Analogues
The design of new analogues is guided by an understanding of how specific structural modifications influence the molecule's interaction with biological targets. Rational design and bioisosteric replacement are key strategies in this process.
Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound relates to its biological activity. For derivatives of the nitrothiophene class, multi-linear regression analyses have shown a correlation between the compound's activity against bacteria like Escherichia coli and calculated properties such as HOMO energies and atomic charges. The presence and position of substituents on the thiophene (B33073) ring significantly impact the molecule's electronic properties and, consequently, its biological efficacy.
Key SAR findings for thiophene derivatives include:
Substituents on the Thiophene Ring: The introduction of different groups at various positions on the thiophene ring can dramatically alter activity. For instance, in a series of thiophene-2-carboxamide derivatives, the presence of a 3-amino group resulted in more potent antioxidant and antibacterial activity compared to 3-hydroxy or 3-methyl analogues.
Table 1: Structure-Activity Relationship (SAR) Insights for Thiophene Derivatives
| Structural Modification | Position | Observed Effect on Biological Activity |
|---|---|---|
| Amino Group (-NH2) | 3-position | Increased antioxidant and antibacterial activity compared to -OH or -CH3. |
| Hydroxyl Group (-OH) | 3-position | Moderate antioxidant and antibacterial activity. |
Bioisosterism is a strategy used in drug design to exchange an atom or group of atoms with an alternative, broadly similar set. wikipedia.org This technique is employed to create a new molecule with similar biological properties but potentially improved characteristics such as attenuated toxicity, altered pharmacokinetics, or enhanced metabolic stability. wikipedia.orgcambridgemedchemconsulting.com
Thiophene Core Replacements: The thiophene ring itself is often considered a bioisostere of other aromatic systems. nih.gov Its electron-rich nature and size allow it to mimic other rings in interactions with biological targets. nih.gov Common bioisosteric replacements for the thiophene ring include:
Phenyl Ring: A classic replacement, though thiophene is generally more electron-rich.
Pyridine Ring: Introduces a nitrogen atom, altering hydrogen bonding capabilities and basicity. researchgate.net
Furan Ring: Another five-membered heterocycle, with oxygen replacing sulfur, which can change electronic properties and metabolic stability. researchgate.net
Pyrrole Ring: Similar in size, but with an N-H group that can act as a hydrogen bond donor.
The replacement of benzene (B151609) or substituted benzene rings with a thiophene ring has been shown to be well tolerated in certain classes of compounds, sometimes leading to increased affinity for the target receptor. nih.gov
Ester Group Replacements: The methyl ester group of this compound is a prime site for bioisosteric modification to address issues of metabolic instability, as esters can be rapidly cleaved by esterases in vivo. u-tokyo.ac.jp Common bioisosteres for a methyl ester include:
Amides (e.g., -CONHCH₃, -CONHR): Generally more stable metabolically than esters. The nitrogen can also participate in hydrogen bonding. wikipedia.orgu-tokyo.ac.jp
Carboxylic Acid (-COOH): Changes the molecule's charge state at physiological pH, which can impact solubility and cell permeability.
Ketones (-COCH₃): Removes the ester oxygen, altering electronic and steric properties.
Small Heterocycles (e.g., Oxadiazole, Tetrazole): These can mimic the steric and electronic properties of the ester group while offering greater metabolic stability and different interaction profiles. tandfonline.com
The choice of a bioisostere is highly dependent on the specific context of the molecule and its target, as there is no universal rank order for the "best" replacement. nih.gov
Synthesis of Conjugates and Hybrid Molecules Incorporating the this compound Moiety
The this compound scaffold can be chemically modified to create more complex conjugates and hybrid molecules. This is achieved by reacting the ester or a derivative thereof with other pharmacologically active molecules or functional groups to produce novel compounds with potentially synergistic or enhanced biological activities.
Semicarbazones and their sulfur analogues, thiosemicarbazones, are classes of compounds known for their wide range of biological activities. They are typically synthesized by the condensation of a suitable aldehyde or ketone with semicarbazide (B1199961) or thiosemicarbazide. nih.gov To create such derivatives from this compound, the parent compound must first be converted to the corresponding aldehyde, 5-nitrothiophene-2-carboxaldehyde (B54426).
Several novel semicarbazone derivatives prepared from 5-nitrothiophene-2-carboxaldehyde have been synthesized and evaluated as potential anti-trypanosomal agents. nih.gov Some of these derivatives were found to exhibit activity against Trypanosoma cruzi similar to the reference drug, Nifurtimox. nih.gov Similarly, various thiosemicarbazone derivatives of 5-nitrothiophene-2-carboxaldehyde have been prepared and tested for their antiprotozoal activity.
The conversion of the methyl ester group to an amide is a common and versatile derivatization strategy. This is typically achieved by reacting this compound with a desired primary or secondary amine, often under conditions that facilitate aminolysis, or by a two-step process involving hydrolysis of the ester to the corresponding carboxylic acid followed by amide bond formation using coupling agents.
This approach allows for the introduction of a vast array of substituents (R-groups) at the amide nitrogen, enabling fine-tuning of the molecule's physicochemical properties. Studies on thiophene-2-carboxamide derivatives have explored the impact of different substituents at both the 3-position of the ring and on the amide nitrogen. researchgate.net For example, the synthesis of novel thiophene-2-carboxamide derivatives and their subsequent evaluation for antibacterial activity has been reported, highlighting the therapeutic potential of this class of compounds.
Table 2: Examples of Synthesized this compound Derivatives
| Derivative Class | General Synthetic Approach | Reported Biological Activity |
|---|---|---|
| Semicarbazones | Conversion of the ester to an aldehyde, followed by condensation with semicarbazide. | Anti-trypanosomal nih.gov |
| Amides | Direct aminolysis of the ester or via the carboxylic acid intermediate. | Antibacterial, Antioxidant |
More complex derivatization strategies involve using the this compound core as a building block for the synthesis of fused or conjugated heterocyclic systems. These multi-step synthetic routes can generate novel molecular architectures with unique three-dimensional shapes and chemical properties.
For instance, synthetic methods have been developed to produce thieno[3,2-b]thiophene (B52689) derivatives starting from substituted nitrothiophenes. These reactions can involve nucleophilic aromatic substitution of the nitro group with thiolates, followed by intramolecular condensation reactions to form the fused bicyclic system. While specific syntheses starting directly from this compound are not detailed, analogous methods for functionalized thiophenes suggest plausible pathways for creating such conjugates. Similarly, the synthesis of pyrrolidine-carboxylic acid derivatives can be achieved through various routes, such as asymmetric Michael addition reactions, which could potentially be adapted to incorporate a thiophene moiety.
Development of Libraries for High-Throughput Screening
The strategic design and synthesis of compound libraries are fundamental to modern drug discovery, enabling the high-throughput screening (HTS) of vast numbers of molecules to identify novel bioactive agents. This compound serves as a versatile scaffold for the generation of such libraries due to its reactive handles that allow for systematic chemical modifications. The development of libraries from this starting material focuses on creating a diverse set of analogues with varied physicochemical properties to explore a wide chemical space.
The core principle behind developing a screening library from this compound is to leverage its key functional groups—the nitro group and the methyl ester—for combinatorial or parallel synthesis. This allows for the rapid generation of a large number of derivatives. The thiophene ring itself provides a stable, "privileged" scaffold that is frequently found in biologically active compounds.
A primary strategy for derivatization involves the chemical manipulation of the nitro group. Reduction of the nitro group to an amine is a critical step, yielding Methyl 5-aminothiophene-2-carboxylate. This amino-thiophene derivative is a key intermediate that opens up numerous avenues for diversification. This transformation is typically achieved using standard reducing agents such as tin(II) chloride, iron in acidic media, or catalytic hydrogenation.
Once the amino functionality is in place, a variety of reactions can be employed to build a diverse library of compounds. These reactions are often selected for their robustness, high yield, and compatibility with a wide range of building blocks, making them ideal for parallel synthesis formats.
One of the most common approaches is the formation of amide bonds. The amino group of Methyl 5-aminothiophene-2-carboxylate can be readily coupled with a diverse set of carboxylic acids to produce a library of amides. This reaction is typically facilitated by standard coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of an activating agent like 1-hydroxybenzotriazole (B26582) (HOBt). The vast commercial availability of carboxylic acids allows for the introduction of a wide array of substituents, thereby generating significant chemical diversity.
Another powerful technique for library generation from the amino-thiophene intermediate is reductive amination. This two-step, one-pot reaction involves the initial formation of an imine by reacting the amine with an aldehyde or ketone, followed by in-situ reduction to the corresponding secondary or tertiary amine. A variety of reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) and sodium cyanoborohydride being popular choices due to their mildness and selectivity. The large number of commercially available aldehydes and ketones provides a straightforward path to a diverse library of N-alkylated or N-arylated thiophene derivatives.
Multicomponent reactions (MCRs) offer an efficient strategy for generating molecular complexity and diversity from simple starting materials in a single step. The Ugi four-component reaction (U-4CR) is a prime example that can be utilized with the Methyl 5-aminothiophene-2-carboxylate intermediate. In this reaction, the amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide react to form a complex α-acylamino carboxamide. The ability to vary all four components allows for the creation of a vast and highly diverse library of compounds from a small set of starting materials.
Beyond the manipulation of the nitro group, the thiophene ring itself can be functionalized. For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, can be employed. This would typically require prior conversion of the nitro group or another position on the thiophene ring to a halide (e.g., bromide or iodide). The resulting halo-thiophene derivative can then be coupled with a wide range of boronic acids or esters to introduce various aryl or heteroaryl substituents, further expanding the chemical diversity of the library.
The following interactive data tables illustrate hypothetical libraries that could be generated from this compound using the described derivatization strategies.
Table 1: Representative Amide Library from Methyl 5-aminothiophene-2-carboxylate
| Derivative ID | R-group (from Carboxylic Acid) | Molecular Formula of Derivative |
|---|---|---|
| AM-001 | -CH3 | C9H10N2O3S |
| AM-002 | -C6H5 | C14H12N2O3S |
| AM-003 | -CH2-C6H5 | C15H14N2O3S |
| AM-004 | -c-C6H11 | C14H18N2O3S |
Table 2: Representative Reductive Amination Library from Methyl 5-aminothiophene-2-carboxylate
| Derivative ID | R1-CHO (Aldehyde) | Molecular Formula of Derivative |
|---|---|---|
| RA-001 | HCHO | C8H10N2O2S |
| RA-002 | CH3CHO | C9H12N2O2S |
| RA-003 | C6H5CHO | C14H14N2O2S |
| RA-004 | Cyclohexanecarboxaldehyde | C14H20N2O2S |
Table 3: Representative Ugi Reaction Library from Methyl 5-aminothiophene-2-carboxylate
| Derivative ID | Aldehyde/Ketone | Carboxylic Acid | Isocyanide | Molecular Formula of Derivative |
|---|---|---|---|---|
| UG-001 | Acetone | Acetic Acid | tert-Butyl isocyanide | C17H25N3O4S |
| UG-002 | Benzaldehyde | Propionic Acid | Cyclohexyl isocyanide | C24H29N3O4S |
| UG-003 | Cyclopentanone | Benzoic Acid | Benzyl isocyanide | C27H27N3O4S |
| UG-004 | Formaldehyde | Isobutyric Acid | Ethyl isocyanide | C14H19N3O4S |
These tables showcase the potential for generating a vast number of structurally diverse compounds from a single, readily available starting material, which is the cornerstone of developing effective libraries for high-throughput screening in drug discovery.
Biological Activity and Medicinal Chemistry Research Applications
Antimicrobial Efficacy of Methyl 5-nitrothiophene-2-carboxylate Derivatives
The antimicrobial potential of compounds derived from this compound has been extensively explored, revealing a broad spectrum of activity against various pathogenic microorganisms.
Derivatives of 2-amino-5-nitrothiophene have demonstrated notable antibacterial effects. In one study, a series of these compounds were synthesized and evaluated against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. The results indicated that all tested compounds exhibited inhibitory effects against Staphylococcus aureus. Specifically, certain derivatives showed potent activity against S. aureus, while their effect on E. coli was more varied. researchgate.net
Another study focused on the antibacterial activity of a nitrothiophene derivative, 5-nitro-2-thiophenecarbaldehyde N-((E)-(5-nitrothienyl)methylidene)hydrazone (KTU-286), against various strains of Staphylococcus aureus. This compound showed significant antibacterial activity, with MIC₅₀ and MIC₉₀ values indicating its potency against pan-susceptible, methicillin-resistant (MRSA), and vancomycin-resistant (VRSA) strains. mdpi.comresearchgate.net
Furthermore, research into other thiophene (B33073) derivatives has highlighted their potential against drug-resistant bacteria. For instance, certain thiophene compounds have shown considerable activity against colistin-resistant Acinetobacter baumannii and Escherichia coli, with MIC₅₀ values in the lower mg/L range. nih.gov
| Compound/Derivative Class | Bacterial Strain | MIC Value (µg/mL) |
|---|---|---|
| 2-amino-5-nitrothiophene derivatives | Staphylococcus aureus | Inhibitory effects observed |
| Escherichia coli | Varied effects | |
| KTU-286 | Pan-susceptible S. aureus | MIC₅₀: 0.5, MIC₉₀: 1 |
| MRSA | MIC₅₀: 1-2, MIC₉₀: 4 | |
| VRSA | MIC: 4.0 | |
| Thiophene derivatives | Colistin-Resistant A. baumannii | MIC₅₀: 16-32 mg/L |
| Colistin-Resistant E. coli | MIC₅₀: 8-32 mg/L |
The antifungal properties of 5-nitro-thiophene derivatives have also been investigated. A study on a series of N-substituted 2-(5-nitro-thiophene)-thiosemicarbazones demonstrated their potential as antifungal agents against Candida sp. and Cryptococcus neoformans. nih.gov The mechanism of action is suggested to be related to the inhibition of enzymes in the ergosterol (B1671047) biosynthesis pathway, leading to significant morphological changes in the fungal cells. nih.gov While not nitrothiophenes, related nitroaromatic compounds like nitrofuran derivatives have shown potent antifungal activity with MIC₉₀ values as low as 3.9 µg/mL against Candida and Cryptococcus neoformans strains. nih.gov
In terms of antiviral activity, certain thiophene urea (B33335) derivatives have been identified as potent inhibitors of the Hepatitis C virus (HCV) entry, with EC₅₀ values in the nanomolar range. researchgate.net Additionally, a patent has described thiophene derivatives as potential antiviral agents for flavivirus infections. google.com
| Compound/Derivative Class | Fungal Strain | MIC₉₀ Value (µg/mL) |
|---|---|---|
| Nitrofuran derivatives | Candida sp. | 3.9 |
| Cryptococcus neoformans | 3.9 |
Biofilms are a significant challenge in treating bacterial infections due to their inherent resistance to antibiotics. Research has shown that nitrothiophene derivatives can effectively combat biofilm formation. For instance, the compound KTU-286 was found to cause a significant loss of S. aureus biofilm integrity. researchgate.net Other studies have also highlighted the anti-biofilm potential of various natural compounds and their synthetic analogues, which can inhibit biofilm formation by 15-100% at concentrations ranging from 1-10 mg/mL. mdpi.com
Anticancer Potential and Antitumor Mechanisms
Derivatives of this compound have emerged as promising candidates in the search for new anticancer agents, with research focusing on various mechanisms of action.
Thymidylate synthase (TS) is a crucial enzyme for DNA synthesis and a well-established target for cancer chemotherapy. wikipedia.org Raltitrexed, a chemotherapy drug used for colorectal cancer, is a folate analog that contains a thiophene moiety and acts as a potent inhibitor of TS. drugbank.comwikipedia.org Its mechanism of action involves being transported into cells and undergoing polyglutamylation, which enhances its inhibitory effect on TS. patsnap.com By blocking TS, Raltitrexed depletes the intracellular pool of thymidine (B127349) triphosphate (dTTP), a necessary precursor for DNA replication, leading to "thymineless death" in rapidly dividing cancer cells. patsnap.comnih.gov This results in DNA damage, cell cycle arrest, and ultimately, apoptosis. patsnap.com
Another avenue of anticancer research involving thiophene derivatives is the modulation of cellular signaling pathways. The c-Jun N-terminal kinases (JNKs) are a family of protein kinases that play a role in various cellular processes, including apoptosis, and are considered potential targets for cancer therapy.
Several studies have identified thiophene-based compounds as potent JNK inhibitors. For example, a series of thiophene-3-carboxamide (B1338676) derivatives have been developed as dual inhibitors of JNK, functioning as both ATP and JIP mimetics. nih.gov Similarly, thiophene-pyrazoleuronium derivatives have been identified as isoform-selective JNK3 inhibitors, with some compounds exhibiting IC₅₀ values in the nanomolar range. acs.org
| Compound/Derivative Class | Target/Cell Line | IC₅₀ Value (µM) |
|---|---|---|
| 5-Nitro-thiophene-thiosemicarbazone (LNN-05) | K-562 (Chronic Myeloid Leukemia) | 0.5 - 1.9 µg/mL |
| HL-60 (Promyelocytic Leukemia) | 0.5 - 1.9 µg/mL | |
| Thiophene Carboxamide Derivatives | Hep3B (Hepatocellular Carcinoma) | 5.46 - 12.58 |
| B16-F1 (Melanoma) | >300 | |
| Thiophene-pyrazoleuronium derivatives | JNK3 | 0.05 |
| JNK1 | 3.6 |
Cytotoxicity Against Cancer Cell Lines
Thiophene-based compounds, including derivatives of this compound, have been a subject of interest in oncology research for their potential anti-proliferative and cytotoxic activities. Studies have revealed that the thiophene scaffold is a promising backbone for the development of novel anticancer agents. researchgate.net For instance, a series of 5-alkyl-2-amino-3-methylcarboxylate thiophenes demonstrated pronounced anti-proliferative activity, particularly against specific tumor cell lines. nih.gov These compounds showed remarkable selectivity, potently inhibiting the growth of T-lymphoma CEM and Molt/4, prostate PC-3, kidney Caki-1, and hepatoma Huh-7 tumor cells, while being significantly less active against B-lymphoma Raji and cervix carcinoma HeLa cells. nih.gov
The cytotoxic effect, rather than a merely cytostatic one, was observed with some derivatives, such as one containing a 5-heptyl chain, which induced cell death after just 4 hours of exposure. nih.gov Further research into 4-amino-thieno[2,3-d]pyrimidine-6-carboxylates, which are structurally related, identified compounds with significant antiproliferative effects against MCF-7 and MDA-MB-231 breast cancer cell lines. mdpi.comresearchgate.net One particular derivative showed a potent IC₅₀ value of 4.3 ± 0.11 µg/mL against the MCF-7 cell line. mdpi.comresearchgate.net The research underscores the potential of the substituted thiophene ring system as a core structure for developing new, selective cytotoxic agents for cancer therapy. researchgate.netnih.gov
Table 1: Cytotoxicity of Thiophene Derivatives against Various Cancer Cell Lines
| Compound Class | Cell Line | Activity | Reference |
|---|---|---|---|
| 5-alkyl-2-amino-3-methylcarboxylate thiophenes | T-lymphoma (CEM, Molt/4) | Pronounced Inhibition | nih.gov |
| 5-alkyl-2-amino-3-methylcarboxylate thiophenes | Prostate (PC-3) | Pronounced Inhibition | nih.gov |
| 5-alkyl-2-amino-3-methylcarboxylate thiophenes | Kidney (Caki-1) | Pronounced Inhibition | nih.gov |
| 5-alkyl-2-amino-3-methylcarboxylate thiophenes | Hepatoma (Huh-7) | Pronounced Inhibition | nih.gov |
| 5-alkyl-2-amino-3-methylcarboxylate thiophenes | B-lymphoma (Raji) | Inactive | nih.gov |
| 5-alkyl-2-amino-3-methylcarboxylate thiophenes | Cervix Carcinoma (HeLa) | Inactive | nih.gov |
| 4-amino-thieno[2,3-d]pyrimidine-6-carboxylates | Breast (MCF-7) | IC₅₀ = 4.3 µg/mL | mdpi.comresearchgate.net |
| 4-amino-thieno[2,3-d]pyrimidine-6-carboxylates | Breast (MDA-MB-231) | Active | mdpi.comresearchgate.net |
Antiparasitic and Antitrypanosomal Activity
The 5-nitrothiophene moiety is a critical pharmacophore in the development of agents against protozoan parasites, particularly for Human African Trypanosomiasis (HAT), also known as sleeping sickness, caused by Trypanosoma brucei. nih.govnih.gov Derivatives of 5-nitrothiophene-2-carboxylic acid have been synthesized and evaluated for their potent antitrypanosomal activity. nih.gov These compounds are part of a broader class of nitro-containing agents that have shown promise in anti-infective drug discovery, with some derivatives exhibiting submicromolar activity against T. b. rhodesiense. mdpi.com
Research has focused on creating derivatives, such as amides and thiosemicarbazones, to enhance efficacy and selectivity against trypanosomes. nih.govnih.gov For example, (E)-N-(4-(methylamino)-4-oxobut-2-en-1-yl)-5-nitrothiophene-2-carboxamide was identified as a potent and selective inhibitor of T. b. brucei, T. b. gambiense, and T. b. rhodesiense. nih.govnih.gov The significant and broad antiparasitic activity of 5-nitrothiophene derivatives also extends to other protozoa, including Entamoeba histolytica, Giardia lamblia, and Trichomonas vaginalis, making this structural class a valuable starting point for the development of new antiprotozoal drugs. nih.govlookchem.com
In Vitro and In Vivo Evaluations
The therapeutic potential of 5-nitrothiophene derivatives has been substantiated through both in vitro and in vivo studies. In vitro screenings serve as the primary tool to identify potent compounds. For instance, a series of 5-nitrothiophene-2-carboxamides were tested against the bloodstream form of T. b. rhodesiense, with many compounds showing submicromolar IC₅₀ values. mdpi.com One of the most promising compounds, (E)-N-(4-(methylamino)-4-oxobut-2-en-1-yl)-5-nitrothiophene-2-carboxamide, demonstrated excellent potency in vitro. nih.govnih.gov
Successful in vitro results have led to in vivo evaluations in animal models of HAT. A key derivative, after demonstrating high potency and metabolic stability in vitro, was tested in mouse models of acute infection. nih.gov The compound showed excellent oral bioavailability and was effective in treating the infection, highlighting its potential for further preclinical development. nih.govnih.gov Another study involving a 5-nitroimidazole derivative with a 1,3,4-thiadiazole (B1197879) core showed a 100% cure rate in an acute mouse model of HAT, further validating the in vivo efficacy of nitro-containing heterocyclic compounds. mdpi.com These evaluations are crucial for bridging the gap between initial discovery and potential clinical application.
Table 2: In Vitro Antitrypanosomal Activity of a Lead 5-Nitrothiophene-2-carboxamide Derivative
| Parasite Species | In Vitro Potency |
|---|---|
| Trypanosoma brucei brucei | Potent Inhibition |
| Trypanosoma brucei gambiense | Potent Inhibition |
| Trypanosoma brucei rhodesiense | Potent Inhibition |
Target Identification in Parasitic Organisms
The mechanism of action for many nitroaromatic compounds, including 5-nitrothiophene derivatives, in parasitic organisms relies on their bioactivation by parasitic nitroreductases (NTRs). dur.ac.uk These enzymes, which are often absent or structurally different in host mammalian cells, reduce the nitro group of the compound to generate cytotoxic metabolites, such as nitroso and hydroxylamine (B1172632) intermediates. dur.ac.uk This selective activation within the parasite is a key reason for the compound's therapeutic window.
In Leishmania, a type I nitroreductase (LmjNTR1) has been identified as the enzyme responsible for bioactivating 5-nitrothiophene-2-carboxamides. dur.ac.uk This process leads to the formation of reactive metabolites that can cause widespread cellular damage. It is proposed that these reactive species covalently modify multiple protein targets within the parasite, with a significant impact on ribosomal proteins involved in translation. This multi-target mechanism, initiated by a parasite-specific enzyme, makes it more difficult for the organism to develop resistance. While direct target identification for every derivative is ongoing, the NTR-mediated bioactivation pathway is a well-established and critical component of the antitrypanosomal and antileishmanial activity of the 5-nitrothiophene class. dur.ac.uknih.govnih.gov
Anti-inflammatory and Other Pharmacological Activities
Thiophene-based structures are recognized for their diverse pharmacological activities, including anti-inflammatory properties. mdpi.com The thiophene ring is a key component in several commercial anti-inflammatory drugs, such as Tinoridine and Tiaprofenic acid. mdpi.com Derivatives of Methyl 5-nitrobenzo[b]thiophene-2-carboxylate, a related benzofused structure, have been investigated as potential anti-inflammatory agents due to their ability to inhibit kinases like MK2, which are involved in inflammatory signaling pathways.
Studies on various thiophene derivatives have shown they can modulate the expression of inflammatory mediators. For example, certain methoxy-substituted thiophenes were found to negatively regulate the expression of TNF-α and IL-8 and inhibit the activation of key inflammatory pathways like ERK, p38, and NF-ĸB. mdpi.com While direct studies on the anti-inflammatory activity of this compound are less common, the broader class of thiophene carboxamides and related structures shows significant potential for the development of new anti-inflammatory therapies. mdpi.comekb.eg Other reported activities for this class of compounds include antimicrobial effects against various bacterial strains. ontosight.ai
Structure-Activity Relationship (SAR) Studies and Pharmacophore Modeling
Structure-activity relationship (SAR) studies are essential for optimizing the biological activity of lead compounds like those derived from 5-nitrothiophene. Research has shown that modifications to different parts of the thiophene scaffold can dramatically influence potency and selectivity. nih.govnih.gov For antitrypanosomal agents based on 5-nitrothiophene-2-carboxamide, modifications to the amide substituent have been extensively explored. For example, replacing a phenyl group in a vinyl sulfone "warhead" with methyl groups led to significant improvements in potency and selectivity indices. nih.gov
In the context of anticancer activity, SAR studies on 5-substituted-2-amino-3-methylcarboxylate thiophenes revealed that the length of the alkyl chain at the C-5 position is critical for anti-proliferative efficacy. nih.govresearchgate.net While short methyl and ethyl groups resulted in low activity, derivatives with alkyl chains of at least six (hexyl) to nine (nonyl) carbons showed pronounced anti-proliferative activity in the mid-nanomolar range and a high degree of tumor cell selectivity. nih.gov These SAR insights are crucial for guiding the rational design of more effective and selective therapeutic agents based on the thiophene core. researchgate.netnih.gov
Impact of Nitro Group Position and Substituent Effects
The nitro group is a powerful electron-withdrawing group that is often critical for the biological activity of nitroaromatic compounds. nih.gov Its position on the thiophene ring significantly influences the molecule's electronic properties and, consequently, its biological function. In nitrothiophenes, the presence and location of the nitro group are determining factors for their antimicrobial and antiparasitic activity. researchgate.netlookchem.com Specifically, the 5-nitro position on a thiophene-2-carboxylate (B1233283) scaffold is a common feature in many potent antitrypanosomal and antileishmanial compounds. nih.govdur.ac.uk
SAR studies have shown that the presence of a second nitro group, for instance at the 3-position, can have a significant effect on activity. nih.gov For example, 2-chloro- or 2-bromo-3,5-dinitrothiophenes are predicted to have the highest activity against certain bacteria, whereas the simple 2-nitrothiophene (B1581588) is the least active. nih.gov This indicates that the electronic activation of the thiophene ring by multiple nitro groups enhances its reactivity towards biological nucleophiles, a proposed mechanism of action. lookchem.comnih.gov The electron-withdrawing nature of the nitro group is believed to facilitate nucleophilic attack at the thiophene ring or to be essential for the reductive bioactivation by parasitic enzymes. nih.govresearchgate.net Therefore, the 5-nitro substituent is not merely a placeholder but a key determinant of the molecule's pharmacological profile.
Role of the Ester Moiety in Biological Interactions
The methyl ester moiety of this compound plays a significant, multifaceted role in its biological profile, primarily by influencing its physicochemical properties and metabolic fate. Esterification is a common and effective medicinal chemistry strategy to modify a parent carboxylic acid, often to enhance drug delivery and cellular uptake. researchgate.net
Once distributed in the body or within target cells, the ester group is susceptible to hydrolysis by a wide variety of ubiquitous enzymes known as esterases (e.g., carboxylesterases). researchgate.net This enzymatic cleavage converts the methyl ester back into its corresponding carboxylic acid, which may be the ultimate active form of the compound or a key metabolite. Human carboxylesterase-2 (CES2), for instance, is known to hydrolyze ester-containing prodrugs, and its expression in target tissues can confer sensitivity to the prodrug. nih.gov This bioactivation is a critical step; the rate and location of this hydrolysis can significantly impact the compound's pharmacokinetic and pharmacodynamic profile.
The ester moiety itself can also participate in non-covalent interactions within a biological target, such as a protein's active site. The oxygen atoms of the carbonyl and methoxy (B1213986) groups can act as hydrogen bond acceptors, potentially contributing to the binding affinity and orientation of the molecule within a target binding pocket.
Lipophilicity and Bioavailability Considerations
The methyl ester group significantly increases the compound's lipophilicity compared to its corresponding carboxylic acid. This modification is often intentional to overcome poor aqueous solubility and low membrane permeability, which are common challenges with polar compounds. Research on structurally related 5-nitrothiophene-2-carboxamides identified poor aqueous solubility and bioavailability as limiting factors for initial hit compounds, necessitating further chemical optimization. dur.ac.ukdur.ac.uk The conversion of a carboxylic acid to a methyl ester is a standard approach to address such issues.
However, an optimal balance of lipophilicity is required. While high lipophilicity can enhance absorption through lipid membranes, excessively high values can lead to undesirable properties such as poor aqueous solubility, high plasma protein binding, and rapid metabolism, ultimately reducing bioavailability. nih.gov The properties of this compound represent a balance between these factors, designed to facilitate cellular uptake while retaining sufficient solubility for distribution.
| Functional Group at C-2 Position | Expected Lipophilicity (LogP) | Expected Aqueous Solubility | Key Bioavailability Consideration |
|---|---|---|---|
| Carboxylic Acid (-COOH) | Lower | Higher (especially at physiological pH) | May have poor membrane permeability due to charge. |
| Methyl Ester (-COOCH3) | Higher | Lower | Enhanced membrane permeability; functions as a prodrug. |
| Amide (-CONH2) | Intermediate | Intermediate | Can exhibit poor solubility and bioavailability, requiring optimization. dur.ac.uk |
Investigation of Mechanism of Action (MOA)
The mechanism of action for 5-nitrothiophene derivatives is primarily linked to the chemical reactivity of the nitro group, which can be metabolically activated to induce cellular damage. This process involves enzymatic reduction, redox cycling, and the generation of cytotoxic reactive species.
Enzyme Inhibition Studies
The biological activity of this compound is critically dependent on its interaction with specific enzymes, not as an inhibitor in the classical sense, but as a substrate for bioactivation. The key enzymes implicated in the mechanism of action of nitroaromatic compounds are nitroreductases (NTRs). researchgate.net
In studies on related 5-nitrothiophene-2-carboxamides (5N2Cs) for antileishmanial activity, it was demonstrated that the compounds are activated by a type I nitroreductase specific to the parasite (Leishmania major NTR1). dur.ac.ukdur.ac.uk This enzyme catalyzes the reduction of the 5-nitro group. This reduction is a prerequisite for cytotoxicity, transforming the relatively inert parent compound into a highly reactive species. It is proposed that a similar activation mechanism is operative for this compound in susceptible organisms that possess the necessary nitroreductase enzymes.
In other contexts, such as antifungal activity, related 5-nitro-thiophene-thiosemicarbazones are thought to act by inhibiting enzymes involved in the ergosterol biosynthesis pathway, which is essential for the integrity of the fungal cell wall. nih.gov
Receptor Binding Profiling
Specific receptor binding profile data for this compound is not extensively detailed in the available scientific literature. Its primary mechanism of action appears to be driven by enzyme-mediated metabolic activation and subsequent oxidative stress rather than binding to a specific signaling receptor in the manner of an agonist or antagonist.
However, studies on other thiophene derivatives suggest the scaffold can interact with various biological macromolecules. For example, some antimicrobial thiophene compounds have been shown through molecular docking studies to have a strong binding affinity for bacterial outer membrane proteins (OMPs), disrupting membrane permeability. frontiersin.orgnih.gov Furthermore, different derivatives, such as 5-nitro-thiophene-thiosemicarbazones, have been found to interact with DNA, potentially through an intercalating mechanism, leading to antitumor activity. researchgate.netnih.gov While these findings involve different derivatives, they highlight the capability of the nitrothiophene core to be directed toward various biological targets, suggesting that a comprehensive profiling of this compound could reveal additional interactions beyond its primary redox-mediated mechanism.
Redox Cycling and Reactive Oxygen Species Generation
A central feature of the mechanism of action for this compound is the generation of reactive oxygen species (ROS) through a process known as redox cycling. researchgate.net This process is initiated by the enzymatic reduction of the compound's nitro group.
The mechanism proceeds as follows:
Enzymatic Reduction : Intracellular nitroreductases, often flavin-containing enzymes, transfer a single electron to the nitro group (NO₂) of the thiophene, converting it into a nitro-radical anion (NO₂•⁻). researchgate.net
Redox Cycling : In an aerobic environment, this highly unstable nitro-radical anion can rapidly transfer its extra electron to molecular oxygen (O₂). This reaction regenerates the parent nitro compound, which is then free to be reduced again, and simultaneously produces a superoxide (B77818) anion radical (O₂•⁻), which is a primary ROS. researchgate.net This futile cycle can repeat many times, leading to the continuous and amplified production of superoxide. researchgate.net
ROS Cascade : The generated superoxide can be converted by superoxide dismutase (SOD) enzymes into hydrogen peroxide (H₂O₂). Subsequently, H₂O₂ can participate in Fenton-type reactions to form the highly damaging hydroxyl radical (•OH). nih.gov
This cascade of ROS generation overwhelms the cell's antioxidant defenses, leading to widespread oxidative stress. The resulting damage to critical biomolecules, including lipids (lipid peroxidation), proteins (oxidation of amino acid residues), and DNA, ultimately causes mitochondrial damage and triggers cell death pathways. dur.ac.ukresearchgate.net Experimental studies on related 5-nitrothiophene compounds have confirmed that their activity is associated with observed mitochondrial damage and the accumulation of ROS within cells. dur.ac.ukdur.ac.uk
| Step | Process | Key Reactants | Key Products |
|---|---|---|---|
| 1 | Bio-activation | Parent Nitro Compound, Nitroreductase | Nitro-Radical Anion |
| 2 | Redox Cycling | Nitro-Radical Anion, Molecular Oxygen (O₂) | Parent Nitro Compound, Superoxide (O₂•⁻) |
| 3 | ROS Propagation | Superoxide (O₂•⁻), H₂O | Hydrogen Peroxide (H₂O₂), Hydroxyl Radical (•OH) |
| 4 | Cellular Damage | ROS | Oxidized Lipids, Proteins, and DNA |
Computational Chemistry and Spectroscopic Characterization Studies
Quantum Chemical Calculations
Quantum chemical calculations have become instrumental in understanding the molecular structure, electronic properties, and reactivity of chemical compounds. For Methyl 5-nitrothiophene-2-carboxylate, these computational methods provide insights that complement experimental data.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is a powerful tool for predicting the molecular properties and reactivity of compounds like this compound. DFT calculations can determine optimized molecular geometry, vibrational frequencies, and electronic properties, which are crucial for understanding the compound's stability and reactivity. mdpi.com
Studies on similar thiophene (B33073) derivatives have utilized DFT to explore their physicochemical properties. mdpi.com For instance, research on 2-thiophene carboxylic acid thiourea (B124793) derivatives demonstrated that the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a significant predictor of a molecule's stability and reactivity. mdpi.com A smaller HOMO-LUMO gap generally indicates higher reactivity. mdpi.com Such calculations for this compound would involve optimizing its geometry and then computing its electronic properties to predict its behavior in chemical reactions. The presence of the electron-withdrawing nitro group is expected to significantly influence the electronic distribution and reactivity of the thiophene ring.
Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the HOMO and the LUMO of reacting species. youtube.comyoutube.com The HOMO is the highest energy orbital containing electrons and acts as an electron donor, while the LUMO is the lowest energy orbital without electrons and acts as an electron acceptor. libretexts.org The energies and shapes of these orbitals are critical in predicting how a molecule will interact with other reagents.
For this compound, the HOMO is expected to be located primarily on the thiophene ring, while the LUMO would likely be influenced by the electron-withdrawing nitro and carboxylate groups. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a key parameter that correlates with the chemical reactivity and kinetic stability of the molecule. A smaller gap suggests that the molecule is more polarizable and can be more reactive. mdpi.com Computational analyses of related nitro-substituted aromatic compounds have shown that the nitro group significantly lowers the LUMO energy, making the molecule more susceptible to nucleophilic attack.
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. mdpi.comresearchgate.net The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) in red and regions of positive potential (electron-poor, prone to nucleophilic attack) in blue.
For this compound, an MEP map would likely show negative potential around the oxygen atoms of the nitro and carboxylate groups, indicating these as sites for electrophilic interaction. Conversely, the hydrogen atoms and potentially the thiophene ring carbons, influenced by the electron-withdrawing substituents, would exhibit a more positive potential, suggesting susceptibility to nucleophilic attack. This visual representation of the electrostatic potential provides a clear and intuitive guide to the molecule's reactive sites.
Advanced Spectroscopic Characterization Methodologies
Spectroscopic techniques are essential for the structural elucidation and characterization of organic compounds. A combination of methods provides a comprehensive understanding of the molecular framework of this compound.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules in solution.
¹H NMR: The proton NMR spectrum of this compound would provide information about the chemical environment of the hydrogen atoms. The thiophene ring protons are expected to appear as doublets in the aromatic region of the spectrum. The methyl protons of the ester group would appear as a singlet in the upfield region. The specific chemical shifts are influenced by the electronic effects of the nitro and carboxylate groups.
¹³C NMR: The carbon-13 NMR spectrum reveals the different carbon environments in the molecule. For this compound, distinct signals would be observed for the thiophene ring carbons, the carboxyl carbon, and the methyl carbon. The chemical shifts of the thiophene carbons are particularly informative about the electron distribution within the ring, which is heavily influenced by the substituents.
Table 1: Predicted NMR Data for this compound This table contains predicted data based on general principles and data from similar compounds. Actual experimental values may vary.
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| ¹H (Thiophene H-3) | 7.5 - 8.0 | d |
| ¹H (Thiophene H-4) | 8.0 - 8.5 | d |
| ¹H (Methyl) | ~3.9 | s |
| ¹³C (C=O) | 160 - 165 | |
| ¹³C (Thiophene C-2) | 130 - 135 | |
| ¹³C (Thiophene C-3) | 125 - 130 | |
| ¹³C (Thiophene C-4) | 135 - 140 | |
| ¹³C (Thiophene C-5) | 150 - 155 | |
| ¹³C (Methyl) | ~53 |
Nuclear Overhauser Effect (NOE): NOE experiments can be used to determine the spatial proximity of protons. For this compound, an NOE experiment could confirm the proximity of the methyl protons to one of the thiophene ring protons, aiding in the definitive assignment of the ¹H NMR signals.
Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.
For this compound, the FT-IR spectrum would show characteristic absorption bands for the various functional groups:
Nitro Group (NO₂): Strong asymmetric and symmetric stretching vibrations are expected around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹, respectively.
Ester Carbonyl (C=O): A strong absorption band for the C=O stretch is typically observed in the range of 1730-1715 cm⁻¹.
C-O Stretch: The C-O stretching vibration of the ester group would appear in the region of 1300-1000 cm⁻¹.
Thiophene Ring: C-H stretching vibrations for the aromatic ring are expected above 3000 cm⁻¹, while C=C stretching vibrations would appear in the 1600-1450 cm⁻¹ region. The C-S stretching vibration of the thiophene ring can also be observed. iosrjournals.org
Table 2: Characteristic FT-IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Nitro (NO₂) | Asymmetric Stretch | 1550 - 1500 |
| Nitro (NO₂) | Symmetric Stretch | 1350 - 1300 |
| Ester (C=O) | Stretch | 1730 - 1715 |
| Ester (C-O) | Stretch | 1300 - 1000 |
| Aromatic (C-H) | Stretch | >3000 |
| Aromatic (C=C) | Stretch | 1600 - 1450 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is a technique used to study the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy molecular orbital to a higher energy one. The structure of this compound contains a thiophene ring, a nitro group (-NO₂), and a methyl ester group (-COOCH₃), all of which influence its electronic absorption properties.
The key chromophores in this molecule are the nitro group and the conjugated π-system of the thiophene ring, which also includes the carbonyl group of the ester. Due to this extensive conjugation and the presence of heteroatoms with non-bonding electrons (n), two main types of electronic transitions are expected:
π → π* Transitions: These transitions involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital. They are typically high-energy transitions and result in strong absorption bands. In this molecule, these transitions are associated with the conjugated system of the thiophene ring.
n → π* Transitions: These transitions involve the promotion of an electron from a non-bonding (n) orbital, such as those on the oxygen atoms of the nitro and carbonyl groups, to an antibonding π* orbital. These are generally lower in energy and have weaker absorption intensity compared to π → π* transitions.
While specific experimental λmax values for this compound are not detailed in the available literature, the presence of the electron-withdrawing nitro group on the conjugated thiophene ring is expected to cause a bathochromic (red) shift, moving the absorption maxima to longer wavelengths compared to the unsubstituted thiophene-2-carboxylate (B1233283).
Mass Spectrometry (LC-MS, ESI-MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and deducing its structure by analyzing its fragmentation patterns. The molecular formula for this compound is C₆H₅NO₄S, which corresponds to a precise molecular weight of approximately 187.17 g/mol . lab-chemicals.com
In mass spectrometry using techniques like Electron Impact (EI) or Electrospray Ionization (ESI), the molecule is first ionized to form a molecular ion (M⁺). This molecular ion can then undergo fragmentation, breaking into smaller, characteristic charged fragments. The analysis of the mass-to-charge ratio (m/z) of these fragments provides valuable structural information.
For this compound, the expected fragmentation pathways would include:
Loss of a methoxy (B1213986) radical (•OCH₃): Cleavage of the ester group could lead to the loss of a methoxy radical, resulting in a fragment ion with an m/z value of M - 31.
Loss of the nitro group (NO₂): Cleavage of the C-N bond can result in the loss of a nitro group, leading to a fragment at m/z = M - 46.
Decarbonylation: The loss of a carbon monoxide (CO) molecule from fragment ions is also a common pathway.
Thiophene ring fragmentation: The thiophene ring itself can break apart in various ways, yielding further characteristic fragments.
The precise fragmentation pattern and the relative abundance of each fragment ion would be determined by the specific ionization technique and energy used.
| Property | Value |
| Molecular Formula | C₆H₅NO₄S |
| Molecular Weight | 187.17 g/mol |
| Predicted Fragment | Description |
| [M - OCH₃]⁺ | Loss of methoxy radical |
| [M - NO₂]⁺ | Loss of nitro group |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding a molecule's physical and chemical properties.
A search of the available scientific literature and crystallographic databases did not yield a specific single-crystal X-ray diffraction study for this compound. Therefore, detailed experimental data on its crystal system, space group, unit cell dimensions, and specific atomic coordinates are not available at this time.
Such a study, if conducted, would reveal the planarity of the thiophene ring, the orientation of the nitro and methyl carboxylate substituents relative to the ring, and how the molecules pack together in the solid state through intermolecular forces like hydrogen bonds or π-π stacking. For instance, studies on similar molecules, such as methyl 5-nitrobenzo[b]thiophene-2-carboxylate, have shown a monoclinic crystal system and a nearly planar benzothiophene (B83047) core.
In Silico ADMET Prediction and Pharmacokinetic Modeling
In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction uses computational models to forecast the pharmacokinetic and toxicological properties of a compound. These predictions are vital in the early stages of drug discovery to identify candidates with favorable drug-like properties.
While a specific, published ADMET profile for this compound was not found, studies on structurally similar nitrothiophene derivatives provide insight into its likely characteristics. Computational tools like pkCSM or SwissADME are often used to predict these parameters.
A hypothetical ADMET analysis for this compound would typically include the parameters listed in the table below. Predictions for a related compound, 5-nitro-2-thiophenecarbaldehyde N-((E)-(5-nitrothienyl)methylidene)hydrazone, showed characteristics like low water solubility, moderate intestinal permeability, and good gastrointestinal absorption, but poor permeability across the blood-brain barrier. nih.gov It is plausible that this compound would exhibit a similar profile.
| ADMET Parameter | Description | Predicted Property (Hypothetical) |
| Absorption | ||
| Water Solubility (logS) | Predicts solubility in water. | Low to Moderate |
| Caco-2 Permeability | Predicts intestinal permeability. | Moderate to High |
| Human Intestinal Absorption | Percentage of the compound absorbed through the gut. | High |
| Distribution | ||
| Blood-Brain Barrier (BBB) Permeability | Predicts ability to cross into the central nervous system. | Low |
| Metabolism | ||
| CYP450 Inhibition | Predicts interaction with key metabolic enzymes. | Potential inhibitor of some isoforms |
| Excretion | ||
| Total Clearance | Rate of drug removal from the body. | Moderate |
| Toxicity | ||
| AMES Toxicity | Predicts mutagenic potential. | Potential for mutagenicity (common for nitroaromatics) |
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
Molecular docking and molecular dynamics (MD) simulations are computational techniques used to predict how a small molecule (ligand), such as this compound, binds to a macromolecular target, typically a protein. These methods are essential for understanding the mechanism of action and for structure-based drug design.
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor, estimating the binding affinity, usually reported as a docking score in kcal/mol. A lower (more negative) score generally indicates a stronger binding interaction. The analysis also reveals key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking with specific amino acid residues in the protein's active site.
Molecular Dynamics (MD): Following docking, MD simulations can be run to study the stability of the ligand-protein complex over time, providing a more dynamic and realistic view of the binding event.
No specific molecular docking or dynamics simulation studies featuring this compound as the ligand were identified in the reviewed literature. However, numerous studies have successfully docked other thiophene-based compounds into the active sites of various biological targets, including enzymes associated with cancer and bacterial infections. mdpi.comresearchgate.net For example, docking studies of other thiophene derivatives against breast cancer proteins have revealed binding energies and specific interactions that correlate with their biological activity. mdpi.com A similar approach could be applied to this compound to explore its potential as an inhibitor for various therapeutic targets.
Advanced Applications in Chemical Synthesis and Materials Science
Building Blocks for Complex Heterocyclic Architectures
The structure of Methyl 5-nitrothiophene-2-carboxylate is ideally suited for constructing more intricate molecular frameworks, particularly those containing multiple heterocyclic rings.
The compound is a key precursor in the synthesis of fused heterocyclic systems, where two or more rings share a common bond. Thienothiophenes, which consist of two fused thiophene (B33073) rings, are a prominent example. These structures are of significant interest due to their applications in photo- and electroactive materials. mdpi.comnih.gov
A notable synthetic strategy involves the nucleophilic aromatic substitution of the nitro group in nitrothiophene dicarboxylates with thiolates. mdpi.com For instance, dimethyl 3-nitrothiophene-2,5-dicarboxylate can be treated with various thiolates, and subsequent intramolecular condensation reactions lead to the formation of the thieno[3,2-b]thiophene (B52689) core. mdpi.com This approach allows for the creation of 2,3,5-trisubstituted thieno[3,2-b]thiophene derivatives. mdpi.com
| Starting Material | Reagent | Base/Solvent | Product | Yield | Reference |
|---|---|---|---|---|---|
| Dimethyl 3-nitrothiophene-2,5-dicarboxylate | Methyl thioglycolate | K₂CO₃ / DMF | Trimethyl 3-(carboxymethylthio)thiophene-2,5-dicarboxylate | 93% | mdpi.com |
| Methyl 5-formyl-4-nitrothiophene-2-carboxylate | Methyl thioglycolate | K₂CO₃ | 2,5-disubstituted thieno[3,2-b]thiophene | - | mdpi.com |
Similarly, the 5-nitrothiophene moiety is integral to synthesizing novel 1,3,4-thiadiazole (B1197879) derivatives. Research has demonstrated a multi-step synthesis starting from thiophene-2-carbaldehyde, which is nitrated and subsequently converted into a 2-chloro-5-(5-nitrothiophen-2-yl)-1,3,4-thiadiazole (B14149414) intermediate. nih.gov This intermediate can then react with various thiol derivatives to produce a library of 5-(5-nitrothiophen-2-yl)-1,3,4-thiadiazole compounds with different substituents. nih.gov
The functional groups of this compound—the nitro group and the methyl ester—provide handles for extensive chemical modification, making it a valuable precursor for a diverse range of other thiophene-based heterocycles. The nitro group can be reduced to an amino group, which is a versatile functional group for building new rings. The ester can be hydrolyzed to a carboxylic acid, converted to an amide, or used in condensation reactions.
For example, related thiophene-2-carboxamide structures are used to synthesize more complex derivatives, including pyrazolyl and oxadiazolyl thiophenes. nih.gov By converting the carboxylate to a hydrazide and then reacting it with other reagents, new heterocyclic rings can be appended to the thiophene core. nih.gov This versatility allows chemists to use the simple nitrothiophene starting material to access a wide variety of molecular architectures for different applications. nih.gov
Development of Specialty Chemicals and Agrochemicals
The structural motifs present in this compound and its derivatives are of significant interest in the development of biologically active compounds, including specialty chemicals for pharmaceuticals and agrochemicals. For instance, novel derivatives of 5-(5-nitrothiophen-2-yl)-1,3,4-thiadiazole have been synthesized and evaluated for their antileishmanial activity, showing potential for the development of new therapeutic agents against leishmaniasis. nih.gov One derivative containing a methylimidazole group was found to be more than four times as effective as the standard drug, Glucantime, in in-vitro tests. nih.gov
While direct examples for agrochemical applications of this compound are not extensively detailed, the broader class of nitro-containing heterocyclic compounds is explored in this field. For example, derivatives of the analogous compound Methyl 5-nitro-1,3-thiazole-2-carboxylate are investigated as potential agrochemicals for pest control. smolecule.com This suggests that the nitrothiophene scaffold is a promising area for research in the discovery of new agrochemicals.
Exploration in Advanced Materials (e.g., Fluorescent Probes)
The derivatives of this compound, particularly the thieno[3,2-b]thiophene scaffolds synthesized from it, have attracted considerable attention for their application in advanced materials. mdpi.com The rigid and planar structure of the thienothiophene system, combined with its electron-rich nature, makes it an excellent component for photo- and electroactive compounds. mdpi.comnih.gov These properties are crucial for the development of organic electronics.
Thienothiophene-based molecules have been incorporated into π-conjugated small molecules, oligomers, and polymers. mdpi.com These materials are investigated for use in organic field-effect transistors (OFETs), organic solar cells, and as electroluminescent materials. nih.gov The ability to tune the electronic properties of the final material by modifying the substituents on the thienothiophene core—a process that begins with precursors like this compound—is a key advantage in materials science research. mdpi.com While specific applications as fluorescent probes are still an emerging area, the inherent photoactive properties of its derivatives make this a promising field of exploration.
Future Research Directions and Unexplored Potential
Combinatorial Synthesis and High-Throughput Screening for Novel Bioactives
The generation of diverse molecular libraries is a cornerstone of modern drug discovery. Combinatorial chemistry, which allows for the rapid synthesis of a large number of different but structurally related molecules, presents a significant opportunity for exploring the therapeutic potential of Methyl 5-nitrothiophene-2-carboxylate derivatives. nih.gov By systematically modifying the substituents on the thiophene (B33073) ring, a vast chemical space can be explored. Multi-component reactions, a key strategy in combinatorial synthesis, could be employed to efficiently generate libraries of compounds based on the this compound core. nih.gov
Once these libraries are synthesized, high-throughput screening (HTS) can be utilized to rapidly assess their biological activity against a wide array of therapeutic targets. nih.gov This approach would enable the efficient identification of "hit" compounds with desired biological activities, such as antimicrobial or anticancer properties. frontiersin.org The integration of automated synthesis platforms with HTS would create a powerful workflow for the discovery of novel bioactive molecules derived from this compound.
Table 1: Potential Modifications for Combinatorial Library Synthesis
| Position of Substitution | Potential Modifying Groups | Rationale for Modification |
| Amine (from nitro group reduction) | Acyl chlorides, sulfonyl chlorides, isocyanates | To explore the impact of amide, sulfonamide, and urea (B33335) functionalities on bioactivity. |
| Thiophene Ring (C3, C4) | Halogens, alkyl groups, aryl groups | To modulate electronic properties and steric interactions with biological targets. |
| Ester Group | Various alcohols, amines | To create a library of esters and amides, influencing solubility and cell permeability. |
Targeted Drug Delivery Systems Utilizing this compound Conjugates
A significant challenge in cancer therapy is the non-specific toxicity of chemotherapeutic agents. Targeted drug delivery systems aim to overcome this by selectively delivering cytotoxic compounds to cancer cells, thereby minimizing damage to healthy tissues. Thiophene derivatives have shown promise as anticancer agents, and their delivery via targeted nanocarriers is an active area of research. nih.govnih.gov
Future research could focus on conjugating this compound or its potent derivatives to targeting moieties such as antibodies, peptides, or small molecules that recognize and bind to receptors overexpressed on the surface of cancer cells. nih.gov Encapsulation of these conjugates within nanoparticles, such as liposomes or polymeric nanoparticles, could further enhance their therapeutic efficacy by improving solubility, stability, and circulation time. nih.govresearchgate.net For instance, folate receptor-targeting nanocarriers could be employed to deliver thiophene-based drugs to cancer cells that overexpress this receptor. nih.govresearchgate.net
Green Chemistry Approaches for Sustainable Synthesis
The principles of green chemistry are increasingly being integrated into chemical synthesis to minimize environmental impact. rasayanjournal.co.inmdpi.com Future research on this compound should prioritize the development of sustainable synthetic routes. This includes the use of environmentally benign solvents, renewable starting materials, and catalytic methods that reduce waste and energy consumption. google.commdpi.comchemijournal.com
Microwave-assisted organic synthesis, for example, can often accelerate reaction times and improve yields while reducing solvent usage. rasayanjournal.co.in The use of solid acid catalysts, such as metal-exchanged clays, for the nitration of thiophene derivatives presents a greener alternative to traditional methods that use hazardous reagents like acetic anhydride (B1165640). google.com A life cycle assessment of the synthesis of thiophene-based compounds can help identify steps that can be optimized to reduce their environmental footprint. nih.gov
Table 2: Comparison of Conventional vs. Green Synthesis Approaches
| Synthesis Step | Conventional Method | Potential Green Alternative | Environmental Benefit |
| Nitration | Nitric acid and acetic anhydride google.com | Nitric acid with a solid acid catalyst (e.g., Fe³⁺-exchanged montmorillonite (B579905) clay) google.com | Avoids the use of corrosive and hazardous acetic anhydride. |
| Solvent Use | Dichloromethane, Chloroform google.comnih.gov | Bio-based solvents (e.g., eucalyptol, cyclopentyl methyl ether), ionic liquids, or solvent-free conditions chemijournal.comnih.gov | Reduces reliance on volatile and often toxic organic solvents. |
| Energy Input | Conventional heating | Microwave irradiation, ultrasonication rasayanjournal.co.in | More efficient energy transfer, leading to shorter reaction times and lower energy consumption. |
Advanced Mechanistic Studies using Ultrafast Spectroscopy
Understanding the fundamental photochemical and photophysical processes of nitroaromatic compounds is crucial for their application in various fields. Ultrafast spectroscopic techniques, such as femtosecond transient absorption spectroscopy, can provide detailed insights into the excited-state dynamics of these molecules. acs.org While such studies have been conducted on model nitroaromatic compounds, the specific photochemistry of this compound remains largely unexplored.
Future research could employ ultrafast spectroscopy to investigate the excited-state relaxation pathways, intersystem crossing, and potential photochemical reactions of this compound. These studies would be invaluable for understanding its stability, reactivity, and potential applications in areas such as photocatalysis and materials science. benthamdirect.com Computational chemistry can complement these experimental studies by providing theoretical models of the electronic structure and potential energy surfaces of the molecule in its ground and excited states. mdpi.com
Exploration of New Catalytic Transformations
The functional groups present in this compound, namely the nitro and ester groups, offer opportunities for a variety of catalytic transformations. The selective reduction of the nitro group to an amine is a key transformation that opens up avenues for further derivatization. While this is a well-established reaction, exploring novel catalytic systems that offer higher selectivity and efficiency under milder conditions is an ongoing area of research. acs.org
Furthermore, the thiophene ring itself can participate in catalytic cross-coupling reactions, allowing for the formation of carbon-carbon and carbon-heteroatom bonds. nih.gov Asymmetric catalysis could be employed to synthesize chiral thiophene derivatives, which are of significant interest in medicinal chemistry. rsc.org The development of catalytic methods for the dearomatization of the thiophene ring would also provide access to novel three-dimensional molecular scaffolds. nih.govrsc.org
Integration with Artificial Intelligence and Machine Learning in Drug Discovery
Artificial intelligence (AI) and machine learning (ML) are revolutionizing the drug discovery process by enabling the rapid analysis of large datasets and the prediction of molecular properties. nih.govmdpi.comnih.gov In the context of this compound, AI and ML can be applied in several ways.
Virtual Screening: In silico screening of large compound libraries derived from this compound can be performed to predict their binding affinity to specific biological targets. techscience.commdpi.commdpi.com This can help prioritize which compounds to synthesize and test experimentally, thereby saving time and resources.
ADMET Prediction: Machine learning models can be trained to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of novel thiophene derivatives. researchgate.net This allows for the early identification of compounds with unfavorable pharmacokinetic profiles, reducing the likelihood of late-stage failures in drug development. crimsonpublishers.com
De Novo Drug Design: Generative AI models can be used to design novel molecules with desired properties based on the this compound scaffold. crimsonpublishers.com These models can learn the underlying patterns in chemical data to propose new structures that are likely to be active against a specific target.
The integration of AI and ML with combinatorial synthesis and high-throughput screening has the potential to create a highly efficient and data-driven pipeline for the discovery of new drugs based on the this compound framework. nih.govastrazeneca.com
Q & A
Q. What are the standard synthetic routes for Methyl 5-nitrothiophene-2-carboxylate?
this compound is synthesized via electrophilic nitration of methyl thiophene-2-carboxylate. The nitro group is introduced at the 5-position due to the electron-withdrawing effect of the ester group, directing substitution. A typical procedure involves using nitric acid in sulfuric acid under controlled temperatures (0–5°C). Post-reaction, purification is achieved via recrystallization or column chromatography. Characterization includes NMR (¹H/¹³C), IR spectroscopy, and mass spectrometry to confirm purity and regiochemistry .
Q. How is this compound characterized experimentally?
Key characterization methods include:
- NMR Spectroscopy : ¹H NMR (CDCl₃) shows signals for the methyl ester (~3.9 ppm), aromatic protons (δ 7.5–8.5 ppm), and nitro group coupling patterns. ¹³C NMR confirms the carbonyl (165–170 ppm) and aromatic carbons.
- IR Spectroscopy : Peaks at ~1530 cm⁻¹ (NO₂ asymmetric stretch) and ~1720 cm⁻¹ (ester C=O).
- Mass Spectrometry : Molecular ion [M⁺] at m/z 201 (C₇H₅NO₄S) with fragmentation patterns consistent with nitro and ester groups .
Q. What are the typical reactivity patterns of this compound?
The compound undergoes:
- Diels-Alder Reactions : With dienes (e.g., isoprene) to form fused pyrrolyl-thiophene derivatives under thermal conditions (150°C, 72 hours) .
- Nucleophilic Substitution : The nitro group activates the thiophene ring for further functionalization (e.g., halogenation or reduction to amines) .
Advanced Research Questions
Q. How does the nitro group influence regioselectivity in electrophilic substitutions?
The nitro group at the 5-position directs electrophiles to the 3-position via resonance and inductive effects. Computational studies (e.g., DFT) and experimental data (X-ray crystallography) reveal that the electron-deficient thiophene ring favors electrophilic attack at the most nucleophilic site, typically the α-position relative to substituents. This regioselectivity is critical for designing derivatives for pharmaceuticals or materials .
Q. What crystallographic data are available for this compound derivatives?
Pyridinium 5-nitrothiophene-2-carboxylate (a derivative) crystallizes in the triclinic system (P1 space group) with unit cell parameters:
| Parameter | Value |
|---|---|
| a | 6.094 Å |
| b | 7.339 Å |
| c | 13.296 Å |
| α, β, γ | 77.30°, 81.52°, 71.00° |
| V | 546.6 ų |
| Hydrogen bonding (N–H···O) and π-π stacking interactions stabilize the crystal lattice . |
Q. What is the role of this compound in medicinal chemistry?
The compound serves as a precursor for elastase inhibitors. For example, pseudo-sugar derivatives synthesized from it exhibit weak inhibition of human leukocyte elastase (HLE) and porcine pancreatic elastase (PPE). Bioactivity assays (IC₅₀ measurements) and molecular docking studies are used to optimize inhibitory potency by modifying the nitro group or ester moiety .
Q. How are computational methods applied to study its reactivity?
- DFT Calculations : Predict frontier molecular orbitals (HOMO/LUMO) to identify reactive sites.
- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., elastase active sites).
- Crystallographic Data : Validate theoretical models by comparing bond lengths/angles with experimental X-ray structures .
Q. What analytical challenges arise in quantifying trace impurities?
High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is used, but overlapping peaks from nitro or ester derivatives require advanced techniques:
- LC-MS/MS : For selective ion monitoring.
- 2D NMR (COSY, HSQC) : Resolves complex mixtures in synthesis byproducts .
Methodological Notes
- Synthesis Optimization : Use low-temperature nitration to minimize byproducts (e.g., dinitro derivatives).
- Crystallization : Slow evaporation from ethanol/water mixtures improves crystal quality for X-ray studies .
- Biological Assays : Pair enzymatic inhibition tests (e.g., fluorogenic substrates) with cytotoxicity profiling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
